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Abstract

6-Aminopyrazine-2-carboxylic acid, a substituted pyrazine derivative, is a heterocyclic
compound of significant interest in medicinal chemistry and drug development. Its molecular
structure, characterized by a pyrazine ring functionalized with both an amino and a carboxylic
acid group, provides a versatile scaffold for the synthesis of a wide array of more complex
molecules with potential therapeutic applications. This technical guide provides a
comprehensive overview of the molecular structure, physicochemical properties, and synthetic
considerations for 6-aminopyrazine-2-carboxylic acid, alongside a discussion of its relevance
in pharmaceutical research. While specific experimental data such as crystal structure and
detailed spectroscopic analyses for the 6-amino isomer are not readily available in the public
domain, this guide furnishes expected characteristics based on established principles of
organic chemistry and data from related compounds.

Molecular Structure and Properties

6-Aminopyrazine-2-carboxylic acid is an organic compound featuring a pyrazine core. The
pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at
positions 1 and 4. In this specific isomer, an amino group (-NHz) is attached at position 6, and a
carboxylic acid group (-COOH) is at position 2.
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The presence of both a basic amino group and an acidic carboxylic acid group suggests that
the molecule can exist as a zwitterion under certain pH conditions. The aromatic pyrazine ring
influences the electronic properties of the substituents.

Physicochemical Properties

A summary of the key quantitative data for 6-Aminopyrazine-2-carboxylic acid is presented
in Table 1. This information is crucial for its handling, formulation, and application in
experimental settings.

Property Value Reference(s)
Molecular Formula CsHsN3O:2 [11[2]
Molecular Weight 139.11 g/mol [1][2]
CAS Number 61442-38-4 [1112]
Appearance Solid [2]
Storage Conditions 2-8 °C, inert atmosphere, dark e

place
SMILES NC1=CN=CC(=N1)C(0)=0 [1][2][3]

Table 1: Physicochemical Properties of 6-Aminopyrazine-2-carboxylic acid

Structural Representation

The two-dimensional structure of 6-Aminopyrazine-2-carboxylic acid is depicted below:

2D Structure of 6-Aminopyrazine-2-carboxylic acid
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Figure 1: 2D molecular structure of 6-Aminopyrazine-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for 6-Aminopyrazine-2-carboxylic acid are not
widely published, the expected spectroscopic features can be predicted based on the
functional groups present in the molecule.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine
ring and the acidic proton of the carboxylic acid. The amino protons may appear as a broad
singlet. The two protons on the pyrazine ring are in different chemical environments and should
appear as distinct signals, likely doublets due to coupling with each other. The carboxylic acid
proton is expected to be a broad singlet at a downfield chemical shift (typically 10-13 ppm).

3C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the five carbon
atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most
downfield chemical shift (around 160-175 ppm). The four carbons of the pyrazine ring will have
chemical shifts characteristic of aromatic heterocyclic systems.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups
present:

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm~1.

N-H stretch (amino group): Two sharp peaks in the region of 3300-3500 cm~1.

C=0 stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm™1.

C=N and C=C stretches (aromatic ring): Absorptions in the 1400-1600 cm~1 region.

Mass Spectrometry
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The mass spectrum should show a molecular ion peak (M*) corresponding to the molecular
weight of the compound (139.11 g/mol ). Common fragmentation patterns would involve the
loss of the carboxylic acid group (M-45) and other characteristic fragments of the pyrazine ring.

Synthesis and Reactivity

6-Aminopyrazine-2-carboxylic acid serves as a valuable building block in organic synthesis.
The carboxylic acid moiety can be converted into a variety of other functional groups, such as
esters, amides, and acid chlorides, allowing for further molecular elaboration. The amino group
can also participate in various reactions, including acylation and alkylation.

General Experimental Protocol for Amide Synthesis

A common application of 6-aminopyrazine-2-carboxylic acid and its derivatives is in the
synthesis of amides, which are prevalent in many biologically active molecules. A general
protocol for the synthesis of a pyrazine-2-carboxamide from the corresponding carboxylic acid
is outlined below. This protocol is adapted from methodologies used for similar pyrazine
carboxylic acids[4].

Step 1: Formation of the Acyl Chloride

» To a solution of the pyrazine-2-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g.,
dichloromethane or toluene), add thionyl chloride (SOCIz) or oxalyl chloride ((COCI)2) (1.5-
2.0 equivalents) and a catalytic amount of dimethylformamide (DMF).

« Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases
and the starting material is consumed (monitored by TLC).

» Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude
acyl chloride, which is often used immediately in the next step.

Step 2: Amide Formation

» Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane or
tetrahydrofuran).
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To this solution, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base
(e.g., triethylamine or pyridine) (1.5-2.0 equivalents) at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Upon completion, quench the reaction with water and extract the product with an appropriate
organic solvent.

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SOa4 or MgSQOa4), and
concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield the desired
amide.
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General Workflow for Pyrazine-2-carboxamide Synthesis
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Figure 2: General experimental workflow for the synthesis of a 6-aminopyrazine-2-
carboxamide.

Applications in Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with
applications as antitubercular, anticancer, and anti-inflammatory agents. The structural motif of
6-aminopyrazine-2-carboxylic acid provides a key building block for the synthesis of novel
therapeutic agents. The ability to functionalize both the amino and carboxylic acid groups
allows for the exploration of a large chemical space in the search for new drug candidates.
While specific biological activities for 6-aminopyrazine-2-carboxylic acid itself are not
extensively documented, its derivatives are of considerable interest. For instance, amides
derived from substituted pyrazine-2-carboxylic acids have been investigated for their
antimycobacterial and antifungal activities[5].

Conclusion

6-Aminopyrazine-2-carboxylic acid is a heterocyclic compound with significant potential as a
scaffold in the design and synthesis of new chemical entities for drug discovery. While detailed
experimental characterization of this specific isomer is limited in the public literature, its
fundamental molecular properties and predicted spectroscopic features provide a solid
foundation for its use in research. The synthetic versatility offered by its bifunctional nature
makes it an attractive starting material for the generation of diverse molecular libraries aimed at
identifying novel therapeutic agents. Further investigation into the synthesis, characterization,
and biological evaluation of 6-aminopyrazine-2-carboxylic acid and its derivatives is
warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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